MIRA-1
Description
Contextualization of MIRA-1 as a Small Molecule Modulator
This compound is recognized within the field of chemical biology as a small molecule modulator, primarily noted for its activity concerning the tumor suppressor protein p53. Small molecules like this compound are valuable tools in chemical biology as they can selectively interact with biological macromolecules, offering insights into protein function and cellular pathways researchgate.net. This compound has been identified as a compound capable of reactivating mutant forms of p53, a protein frequently mutated in various cancers nih.govcaymanchem.com. This reactivation ability positions this compound as a subject of interest for understanding and potentially influencing p53-dependent cellular processes, such as apoptosis and cell cycle regulation abmole.commedchemexpress.com. Its study contributes to the broader effort in chemical biology to develop small molecules that can correct or restore the function of dysfunctional proteins implicated in disease researchgate.net.
Historical Identification and Initial Characterization of this compound
The historical identification of this compound emerged from pharmacological screening efforts aimed at discovering small molecules that could restore the function of mutant p53 nih.gov. This compound was identified as a novel class of mutant p53 reactivating molecules, structurally classified as a maleimide (B117702) derivative nih.govcaymanchem.comabmole.comselleckchem.com. Initial characterization studies demonstrated that this compound could restore wild-type conformation, function, and DNA binding activity to mutant p53 in vitro nih.gov. Research indicated that this compound induces p53 transcriptional transactivation of downstream target genes, including p21, MDM2, and PUMA caymanchem.comabmole.comresearchgate.net. This transcriptional activity subsequently promotes tumor cell death through apoptosis in a mutant p53-dependent manner in vitro abmole.comresearchgate.net. Early findings also suggested that this compound could induce cell death with a potency potentially higher than that of related compounds like PRIMA-1 in certain solid tumor cell models nih.gov. Further characterization in multiple myeloma cells showed that this compound treatment inhibited viability, colony formation, and migration, accompanied by the upregulation of Puma and Bax and downregulation of Mcl-1 and c-Myc nih.govnih.gov.
Detailed research findings on this compound's effects on cellular markers are summarized in the table below:
| Cellular Marker | Effect of this compound Treatment (in vitro) | References |
| p21 | Upregulation/Transcriptional Transactivation | caymanchem.comabmole.comresearchgate.net |
| MDM2 | Upregulation/Transcriptional Transactivation | caymanchem.comabmole.comresearchgate.net |
| PUMA | Upregulation/Transcriptional Transactivation | caymanchem.comabmole.comresearchgate.net |
| Bax | Upregulation | nih.govnih.gov |
| Mcl-1 | Downregulation | nih.govnih.gov |
| c-Myc | Downregulation | nih.govnih.gov |
| Apoptosis | Induction (mutant p53-dependent) | abmole.commedchemexpress.comresearchgate.net |
| Cell Growth | Inhibition | nih.govmedchemexpress.com |
| Colony Formation | Inhibition | nih.govnih.gov |
| Migration | Inhibition | nih.govnih.gov |
The in vitro half-maximal inhibitory concentration (IC50) for this compound in promoting tumor cell death by apoptosis in a mutant p53-dependent manner has been reported as 10 µM abmole.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrol-1-yl)methyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEWPGYLMHXLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280990 | |
| Record name | NSC19630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72835-26-8 | |
| Record name | NSC19630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Mira 1 S Biological Activity
Primary Molecular Target Interactions
MIRA-1 has been shown to interact with key proteins, leading to significant cellular effects. These interactions include the restoration of mutant p53 conformation and function, covalent modification of proteins, and inhibition of Werner syndrome helicase (WRN) activity.
Direct Binding and Conformation Restoration of Mutant p53
This compound is recognized as a compound that can restore the wild-type conformation, function, and DNA binding activity to certain mutant forms of the tumor suppressor protein p53. rndsystems.comapexbt.comtocris.com Mutant p53 often loses its native structure and tumor suppressive function, sometimes acquiring new oncogenic properties. researchgate.net this compound, along with its analogs, has been shown to prevent the unfolding of both wild-type and mutant p53, thereby restoring a native wild-type p53 conformation. nih.govfrontiersin.org This conformational change leads to enhanced DNA-binding activity of mutant p53, specifically demonstrated for mutants like p53R175H and p53R248Q. nih.govfrontiersin.org The restoration of native conformation is considered a key mechanism by which this compound reactivates mutant p53 function. nih.gov
Covalent Modification via Thiol-Alkylation
A crucial aspect of this compound's interaction with proteins, including mutant p53, involves covalent modification. This compound is a maleimide (B117702) compound selleckchem.com, and maleimide groups are known to react with thiol (sulfhydryl) and amino groups in proteins through nucleophilic addition oncotarget.comnih.gov. This characteristic Michael acceptor activity is shared with other mutant p53 reactivators like PRIMA-1 and STIMA-1. mdpi.comresearchgate.netacs.org Alkylation of cysteine and/or lysine (B10760008) residues in p53 by this compound is thought to stabilize the native folding of the protein. oncotarget.comnih.gov The accessibility of thiol groups influences the extent of alkylation, with mutant and unfolded proteins potentially being more effectively modified by this compound than correctly folded wild-type p53. oncotarget.comnih.gov This covalent modification, particularly the alkylation of cysteines in the p53 core domain, is believed to play a significant role in the restoration of wild-type conformation and function to mutant p53. researchgate.netresearchgate.netnih.govnih.govresearchgate.net
Inhibition of Werner Syndrome Helicase (WRN) Activity
In addition to its effects on p53, this compound has been identified as a selective inhibitor of Werner syndrome helicase (WRN) activity. selleckchem.comfishersci.combioscience.co.uk WRN is a member of the RecQ family of DNA helicases and plays a role in DNA repair and replication. fishersci.com this compound selectively inhibits WRN helicase activity with an IC50 of 20 µM, while showing significantly less inhibition of WRN's ATPase and exonuclease activities (19% and <10% inhibition, respectively, at 50 µM). selleckchem.comfishersci.com Furthermore, this compound exhibits no significant inhibitory effect against the helicase activity of other human RecQ family members like RECQ1 and BLM, or other helicases such as FANCJ, E. coli RecQ, UvrD, and DnaB. fishersci.com The WRN-dependent antiproliferative activity of this compound has been linked to apoptosis induction resulting from replication fork blockage and enhanced double-strand breaks. fishersci.com
Data Table: this compound's Effect on Helicase Activity
| Helicase Target | This compound Activity (IC50 or Inhibition) | Reference |
| WRN Helicase | 20 µM (Inhibition) | selleckchem.comfishersci.com |
| WRN ATPase Activity | 19% inhibition at 50 µM | fishersci.com |
| WRN Exonuclease Activity | <10% inhibition at 50 µM | fishersci.com |
| RECQ1 Helicase | No effect observed | fishersci.com |
| BLM Helicase | No effect observed | fishersci.com |
| FANCJ Helicase | No effect observed | fishersci.com |
| E. coli RecQ Helicase | No effect observed | fishersci.com |
| E. coli UvrD Helicase | No effect observed | fishersci.com |
| E. coli DnaB Helicase | No effect observed | fishersci.com |
Downstream Signaling Pathway Modulation
The primary interactions of this compound with mutant p53 and WRN lead to the modulation of several downstream signaling pathways, contributing to its biological effects, including the induction of apoptosis.
p53-Dependent Transcriptional Activation: p21, MDM2, and PUMA Expression
A key consequence of this compound's ability to restore wild-type conformation and DNA-binding activity to mutant p53 is the induction of p53-dependent transcriptional transactivation. rndsystems.comapexbt.comtocris.comresearchgate.net Restored mutant p53 can then activate the expression of its downstream target genes, which are critical for cell cycle control and apoptosis. Studies have shown that this compound treatment increases the mRNA and/or protein expression of well-known p53 target genes, including p21, MDM2, and PUMA (also known as BBC3). rndsystems.comtocris.comnih.govfrontiersin.orgnih.govoncotarget.comresearchgate.netresearchgate.net
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest. Upregulation of p21 by this compound contributes to cell cycle control. rndsystems.comtocris.comnih.govfrontiersin.orgoncotarget.comresearchgate.netresearchgate.net
MDM2 (Mouse double minute 2 homolog): An E3 ubiquitin ligase that regulates p53 stability through a negative feedback loop. oncotarget.commdpi.com this compound-induced MDM2 expression is indicative of restored p53 transcriptional activity. rndsystems.comtocris.comnih.govfrontiersin.orgoncotarget.comresearchgate.netresearchgate.net
PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that is a critical mediator of p53-induced apoptosis. tocris.comnih.govresearchgate.netresearchgate.net Upregulation of PUMA by this compound contributes to the induction of cell death in mutant p53-carrying cells. tocris.comnih.govresearchgate.netresearchgate.net
This restoration of transcriptional activity and subsequent upregulation of pro-apoptotic and cell cycle regulatory genes are central to this compound's mechanism of inducing mutant p53-dependent apoptosis in tumor cells. rndsystems.comapexbt.comtocris.comnih.govresearchgate.net
Data Table: this compound's Effect on p53 Target Gene Expression
| p53 Target Gene | Effect of this compound Treatment | Cellular Context | Reference |
| p21 | Increased expression | Mutant p53-carrying cancer cell lines | rndsystems.comtocris.comnih.govfrontiersin.orgoncotarget.comresearchgate.netresearchgate.net |
| MDM2 | Increased expression | Mutant p53-carrying cancer cell lines | rndsystems.comtocris.comnih.govfrontiersin.orgoncotarget.comresearchgate.netresearchgate.net |
| PUMA | Increased expression | Mutant p53-expressing cells, Solid tumor cell lines | tocris.comnih.govoncotarget.comnih.govresearchgate.netresearchgate.net |
Induction of Endoplasmic Reticulum Stress Response: PERK, IRE-α, and XBP1 Splicing
Recent research indicates that this compound can also induce the endoplasmic reticulum (ER) stress response, particularly in certain cancer cell types like multiple myeloma cells. nih.govimperial.ac.uk The ER stress response is a complex cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the ER lumen. frontiersin.orgmdpi.comresearchgate.net Key signaling branches of the unfolded protein response (UPR) include those mediated by PERK, IRE1α, and ATF6. frontiersin.orgmdpi.comresearchgate.net
Studies have shown that this compound treatment triggers the activation of PERK (protein kinase R-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α), two major ER stress sensors. nih.govimperial.ac.uk Activation of IRE1α leads to its endoribonuclease activity, which is responsible for the unconventional splicing of XBP1 (X-box binding protein 1) mRNA, generating the active transcription factor XBP1s. imperial.ac.ukfrontiersin.orgmdpi.comresearchgate.net this compound has been shown to induce the splicing of XBP1, indicating the activation of the IRE1α-XBP1 pathway. imperial.ac.uk The induction of ER stress signaling, including the activation of PERK and IRE1α and the splicing of XBP1, suggests that the ER stress response is another pathway implicated in this compound's biological activity, particularly in inducing apoptosis in certain contexts. nih.govimperial.ac.uk
Analysis of p53-Independent Biological Effects
While this compound was initially characterized as a small molecule capable of restoring wild-type conformation and function to mutant p53, leading to p53-dependent apoptosis in various solid tumor cells, research in hematological malignancies, particularly multiple myeloma (MM), has revealed significant p53-independent mechanisms contributing to its biological activity. Studies have demonstrated that this compound induces apoptosis in MM cells regardless of their p53 status, including those harboring wild-type, mutant, or even silenced p53 d-nb.infomdpi.comoncotarget.comashpublications.orgnih.govnih.gov. This observation suggests that this compound's cytotoxic effects in MM are not solely reliant on the presence or functional restoration of p53.
Detailed research findings have elucidated several pathways involved in this compound's p53-independent induction of apoptosis in MM cells. Evidence indicates that this compound-mediated acute cytotoxicity is dependent on caspase-9 activation mdpi.comnih.gov. Furthermore, this compound treatment has been shown to trigger endoplasmic reticulum (ER) stress signaling, marked by the activation of PERK (protein kinase R-like endoplasmic reticulum kinase), one of the key ER stress sensors oncotarget.com. This induction of ER stress appears to be linked to changes in the balance of pro- and anti-apoptotic proteins oncotarget.comnih.gov. Specifically, this compound treatment leads to the upregulation of pro-apoptotic proteins such as PUMA and BAX, while simultaneously downregulating anti-apoptotic proteins like Mcl-1 and c-Myc oncotarget.comashpublications.orgnih.gov. This shift in the apoptotic protein profile favors cell death.
In addition to ER stress, activation of the p38 MAPK signaling pathway has also been associated, at least in part, with this compound-induced apoptosis in MM cells ashpublications.org. These findings collectively point towards this compound engaging multiple interconnected signaling pathways to exert its cytotoxic effects in a manner that bypasses the requirement for functional p53.
Studies evaluating the cytotoxic potency of this compound in MM cell lines with different p53 statuses have provided quantitative data supporting its p53-independent activity.
Table 1: this compound Cytotoxicity in Multiple Myeloma Cell Lines Based on p53 Status
| Cell Line p53 Status | IC50 Range (μM) | Example Cell Lines |
|---|---|---|
| Wild-type p53 | 7.5 – 10 | MM.1S, H929 nih.gov |
| Mutant p53 | 10 – 12.5 | LP1, U266, 8226, OPM2 nih.gov |
The data presented in Table 1 illustrates that MM cell lines, regardless of their p53 mutation status, exhibit comparable sensitivity to this compound treatment, with IC50 values falling within a narrow range ashpublications.orgnih.gov. Furthermore, studies using primary MM samples from newly diagnosed patients showed an average IC50 of 10 μM ashpublications.org. Importantly, at concentrations effective against MM cells (10-20 μM), this compound did not significantly inhibit the survival of bone marrow or peripheral blood mononuclear cells obtained from healthy donors, suggesting a degree of preferential cytotoxicity towards myeloma cells ashpublications.org.
The kinetics of cell death induction by this compound also differ from other compounds like PRIMA-1, with this compound inducing cell death much faster (within 6-12 hours) compared to PRIMA-1 (24-48 hours), potentially reflecting differences in their mechanisms or cellular uptake oncotarget.comnih.gov. The observation that this compound's acute toxicity can occur rapidly (within 2 hours) and affects actively proliferating normal and cancer cells independently of p53 further underscores the existence of potent p53-independent mechanisms nih.gov.
Compound Information
Cellular and Subcellular Responses to Mira 1 Exposure
Apoptotic Pathways Triggered by MIRA-1
This compound is known to induce apoptosis through mechanisms involving the activation of caspases and modulation of both pro- and anti-apoptotic proteins.
Caspase Cascade Activation (Caspase-3, Caspase-9, PARP)
This compound treatment leads to the activation of the caspase cascade, a key component of the apoptotic machinery. Studies have shown that this compound induces the activation of caspase-3 and caspase-9. Activation of these initiator and effector caspases, respectively, culminates in the cleavage of downstream substrates, including PARP (Poly (ADP-ribose) polymerase) nih.gov. Cleavage of PARP is considered a hallmark of apoptosis and is executed by activated caspases, particularly caspase-3.
Data on Caspase and PARP Activation by this compound:
| Cell Line | This compound Concentration (µmol/l) | Time (h) | Caspase-3 Activation | PARP Cleavage | Source |
| MM.1S | 10 | Up to 24 | Detected | Detected | nih.gov |
| LP1 | 20 | Up to 24 | Detected | Detected | nih.gov |
| LP1 | Indicated concentrations | 8 | Detected | Detected | nih.gov |
This compound's acute cytotoxicity has also been shown to be mediated by a caspase-9-dependent apoptosis in human normal and cancer cells, and these effects were observed to be restricted to actively proliferating cells nih.gov.
Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Puma, Bax, Mcl-1, c-Myc)
This compound treatment influences the balance between pro-apoptotic and anti-apoptotic proteins. Research indicates that this compound exposure results in the upregulation of pro-apoptotic proteins such as Puma and Bax. Concurrently, it leads to the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc in a time- and dose-dependent manner nih.govoncotarget.comresearchgate.net. This modulation of Bcl-2 family proteins and c-Myc favors the induction of apoptosis. Upregulation of Puma and Bax and downregulation of Mcl-1 and c-Myc have been linked to endoplasmic reticulum stress signaling pathways, which can be triggered by this compound oncotarget.com.
Data on Apoptotic and Anti-Apoptotic Protein Modulation by this compound:
| Cell Line | This compound Concentration (µmol/l) | Time (h) | Puma Expression | Bax Expression | Mcl-1 Expression | c-Myc Expression | Source |
| MM.1S | 10 | Up to 24 | Upregulated | Upregulated | Downregulated | Downregulated | nih.gov |
| LP1 | 20 | Up to 24 | Upregulated | Upregulated | Downregulated | Downregulated | nih.gov |
| LP1 | Indicated concentrations | 8 | Upregulated | Upregulated | Downregulated | Downregulated | nih.gov |
DNA Fragmentation as an Apoptotic Hallmark
DNA fragmentation is a biochemical hallmark of apoptosis, resulting from the activation of endonucleases downstream of the caspase cascade. This compound induced cell death has been reported to involve DNA fragmentation oncotarget.com. An increase in the fraction of cells with a sub-G1 DNA content, indicative of DNA fragmentation, has been observed following this compound treatment in cells expressing mutant p53 medchemexpress.com.
Impact on Cellular Proliferation and Growth
Beyond initiating apoptosis, this compound significantly impacts the proliferative capacity of cells.
Inhibition of Cell Viability and Proliferation
This compound treatment has been shown to inhibit the viability and proliferation of various cancer cell lines, including multiple myeloma cells, irrespective of their p53 status nih.govnih.gov. The cytotoxic response to this compound has been observed across cell lines with both wild-type and mutant p53, albeit with some variation in IC50 values nih.gov.
Data on this compound Inhibition of Cell Viability:
| Cell Line | p53 Status | IC50 (µmol/l) | Source |
| MM.1S | Wild-type | 7.5–10 | nih.gov |
| H929 | Wild-type | 7.5–10 | nih.gov |
| LP1 | Mutant | 10–12.5 | nih.gov |
| U266 | Mutant | 10–12.5 | nih.gov |
| 8226 | Mutant | 10–12.5 | nih.gov |
| OPM2 | Mutant | 10–12.5 | nih.gov |
This compound induces a time- and dose-dependent inhibition of cell viability and increase in apoptosis nih.gov.
Suppression of Colony Formation Capacity
This compound treatment significantly inhibits the ability of cancer cells to form colonies, a measure of their long-term proliferative and self-renewal capacity nih.govmedchemexpress.comnih.gov. This effect has been demonstrated in multiple myeloma cell lines, indicating this compound's potential to suppress the sustained growth of these cells nih.govnih.gov.
Data on this compound Inhibition of Colony Formation:
| Cell Line | This compound Treatment (µmol/l) | Colony Formation (% of Control) | Source |
| MM.1S | Significant inhibition | Reduced | nih.govnih.gov |
| LP1 | Significant inhibition | Reduced | nih.govnih.gov |
| Saos-2-His273 | 5 (14 days) | Dramatically reduced | medchemexpress.com |
Attenuation of Cell Migration
Studies have indicated that this compound can inhibit the migration of certain cell types. In multiple myeloma (MM) cells, treatment with this compound significantly reduced migration in MM.1S and LP1 cell lines. nih.gov This effect was observed at concentrations of 5 and 10 μmol l−1 for MM.1S and LP1 cells, respectively, and was statistically significant compared to control groups. nih.gov
The inhibition of migration by this compound in MM cells is presented in the following table, illustrating the reduction in migratory ability upon exposure to the compound.
| Cell Line | Treatment (μmol l⁻¹) | Relative Migration (% of Control) | Statistical Significance |
| MM.1S | 5 | Data not explicitly provided as percentage, but stated as significantly lower | P<0.05 nih.gov |
| LP1 | 10 | Data not explicitly provided as percentage, but stated as significantly lower | P<0.05 nih.gov |
Beyond multiple myeloma, other studies on different compounds, such as microRNA-1 (miR-1), have also demonstrated the ability to inhibit cell migration in various cancer types, including chordoma and gastric cancer, by targeting specific genes like Slug and Sorcin, respectively. nih.govimrpress.com While these studies focus on different compounds, they highlight the biological significance of inhibiting cell migration as a cellular response.
Cell Cycle Perturbations
This compound has been shown to influence cell cycle progression, particularly in the context of its interaction with the tumor suppressor protein p53. This compound is known to reactivate mutant p53, restoring its wild-type conformation and function. tocris.comresearchgate.netmdpi.comfrontiersin.orgnih.gov This reactivation can lead to p53-dependent transcriptional transactivation of downstream targets, including p21, MDM2, and PUMA. tocris.comresearchgate.netmedchemexpress.comresearchgate.net
The activation of the p53 pathway is intricately linked to cell cycle regulation. Under cellular stress, p53 can induce a transient G1 cell cycle arrest, allowing for DNA repair. mdpi.com If the damage is irreparable, p53 activation can trigger apoptosis or senescence. mdpi.com
Research has shown that this compound can cause a substantial increase in the fraction of cells with a sub-G1 DNA content in the presence of mutant p53. medchemexpress.com A sub-G1 population typically indicates apoptotic cells, suggesting that this compound's effect on the cell cycle is linked to the induction of cell death. medchemexpress.com For instance, this compound (10 μM) treatment for 48 hours led to a significant increase in apoptotic cells in MM cell lines, irrespective of their p53 status, although the extent of cell death varied between wild-type and mutant p53 cell lines. nih.govresearchgate.net Wild-type p53 MM cells (MM.1S, H929) exhibited higher rates of cell death at 10 μM compared to mutant p53 cells (LP1, U266, 8226), which required a higher concentration (20 μM) for comparable effects. nih.govresearchgate.net
The influence of this compound on cell cycle-related proteins has also been observed. This compound treatment can lead to the upregulation of pro-apoptotic proteins like Puma and Bax, and the downregulation of anti-apoptotic proteins such as Mcl-1 and c-Myc. nih.govnih.gov These changes in protein expression are associated with the activation of caspase-3 and PARP, key executioners of apoptosis. nih.gov Mcl-1 and c-Myc are known regulators of cell growth, and their downregulation has been linked to the apoptotic pathway in MM. nih.gov
While this compound's impact on the cell cycle appears strongly tied to p53 reactivation and subsequent apoptosis, other factors can also influence cell cycle progression. For example, metallothionein-1 (MT-1) overexpression has been studied for its impact on cell cycle progression, and research suggests that enhanced cytoplasmic expression of MT-1 does not impact normal cell cycle operation. physiology.org This highlights the specificity of this compound's mechanism, which is primarily mediated through the p53 pathway.
The following table summarizes some of the observed effects of this compound on cell cycle-related markers:
| Cellular Marker/Event | Effect of this compound Treatment | Associated Mechanism |
| Sub-G1 DNA content | Increased | Induction of apoptosis medchemexpress.com |
| Puma expression | Upregulated | p53-dependent transcriptional transactivation nih.govnih.gov |
| Bax expression | Upregulated | Associated with apoptotic pathway nih.govnih.gov |
| Mcl-1 expression | Downregulated | Associated with apoptotic pathway, regulation of cell growth nih.govnih.gov |
| c-Myc expression | Downregulated | Associated with apoptotic pathway, regulation of cell growth nih.govnih.gov |
| Caspase-3 activation | Induced | Execution of apoptosis nih.gov |
| PARP activation | Induced | Execution of apoptosis nih.gov |
Note: This table is a summary based on the research findings. The specific concentrations and treatment durations for these effects may vary across studies.
The ability of this compound to induce cell cycle perturbations, particularly leading to apoptosis, underscores its potential as a compound of interest in cellular research, especially concerning the p53 pathway.
Pharmacological Assessment of Mira 1 in Disease Models Preclinical
In Vitro Efficacy Studies
In vitro studies have been conducted to assess the direct impact of MIRA-1 on the viability and survival of diverse cancer cell lines and primary human cancer cells.
Sensitivity Profiles Across Diverse Cancer Cell Lines
The sensitivity of cancer cell lines to this compound has been evaluated across a spectrum of genetic backgrounds, including those with mutant and wild-type p53 status.
Assessment in Mutant p53-Expressing Cell Lines
This compound was initially recognized for its ability to induce apoptosis in cancer cells expressing mutant p53. Studies using solid tumor cell models demonstrated that this compound can induce cell death and restore p53-dependent transcriptional transactivation in such cells. researchgate.netfrontiersin.orgd-nb.infomedchemexpress.comnih.govselleckchem.commedchemexpress.com For instance, this compound has been shown to suppress the growth of Saos-2 cells expressing mutant p53 (Saos-2-His273) and induce apoptosis in these cells. medchemexpress.com The compound can restore the wild-type conformation and DNA-binding activity of certain mutant p53 proteins, leading to the upregulation of p53 target genes like p21, MDM2, and PUMA. oncotarget.comresearchgate.netfrontiersin.orgd-nb.infonih.gov
Evaluation in Wild-Type p53-Expressing Cell Lines
While initially characterized as a mutant p53 reactivator, subsequent research has indicated that this compound can also exert cytotoxic effects in cancer cells with wild-type p53. Studies in multiple myeloma (MM) cell lines with varying p53 status showed that the cytotoxic response to this compound was observed in both wild-type and mutant p53 cells. nih.gov For example, MM cell lines with wild-type p53 (MM.1S, H929) exhibited IC50 values in the 7.5–10 µmol l⁻¹ range. nih.gov Another study noted that this compound's acute toxicity was independent of p53 status, affecting cancer cells derived from solid or liquid tumors with either mutated or wild-type TP53, as well as p53-null cells. nih.gov
Responsiveness in Primary Human Cancer Cells
Evaluation of this compound's activity has extended to primary human cancer cells. In studies involving primary cells derived from newly diagnosed multiple myeloma patients, this compound treatment resulted in a significant decrease in cell viability. nih.gov The observed IC50 range in these primary samples was similar to that seen in MM cell lines. nih.gov
Here is a summary of this compound sensitivity in select cancer cell lines:
| Cell Line | p53 Status | IC50 (µmol l⁻¹) | Source |
| MM.1S | Wild-type | 7.5–10 | nih.gov |
| H929 | Wild-type | 7.5–10 | nih.gov |
| LP1 | Mutant | 10–12.5 | nih.gov |
| U266 | Mutant | 10–12.5 | nih.gov |
| 8226 | Mutant | 10–12.5 | nih.gov |
| OPM2 | Mutant | 10–12.5 | nih.gov |
Synergistic Interactions with Established Antineoplastic Agents
Investigations have explored the potential of this compound to enhance the effects of commonly used antineoplastic agents when used in combination.
Co-treatment with Dexamethasone (B1670325)
Combined treatment with this compound and dexamethasone has shown synergistic effects in preclinical studies, particularly in multiple myeloma models. In vitro studies demonstrated that the combination of this compound and dexamethasone resulted in a significant decrease in the viability of MM cells compared to single treatments. nih.gov The synergy was indicated by combination index (CI) values lower than 1.0. nih.gov Furthermore, in a mouse xenograft model of multiple myeloma, the combination of this compound and dexamethasone triggered more potent inhibition of tumor growth and significantly prolonged survival compared to treatment with either agent alone or a vehicle control. nih.gov
Co-treatment with Doxorubicin (B1662922)
Studies have investigated the effects of combining this compound with doxorubicin in preclinical models of multiple myeloma. In vitro experiments using MM cell lines demonstrated that combined treatment of this compound with doxorubicin displayed a synergistic response in inhibiting the growth of these cells. nih.govnih.gov This suggests that the co-administration of this compound may enhance the cytotoxic effects of doxorubicin in multiple myeloma cells.
Co-treatment with Bortezomib (B1684674) (Velcade)
The potential for synergistic activity between this compound and bortezomib (Velcade), another standard treatment for multiple myeloma, has also been assessed in preclinical settings. Similar to the findings with doxorubicin, combined treatment of this compound with bortezomib exhibited a synergistic response in multiple myeloma cell lines in vitro. nih.govnih.gov These results indicate a potential therapeutic benefit in combining this compound with bortezomib to enhance anti-myeloma activity.
In Vivo Preclinical Models
The anti-tumor efficacy of this compound has been further evaluated in in vivo preclinical models, specifically focusing on xenograft models of multiple myeloma.
Anti-Tumor Efficacy in Xenograft Models (e.g., Multiple Myeloma)
This compound has demonstrated anti-tumor activity in in vivo multiple myeloma xenograft models. In studies using SCID mice xenografted with 8226 multiple myeloma cells, treatment with this compound significantly retarded tumor growth. nih.gov The maximum tumor growth inhibition was noted at day 15 in these models. nih.gov
Interactive Data Table: Tumor Growth Inhibition by this compound in MM Xenograft Model
| Treatment Group | Observation Day | Tumor Growth Inhibition | Statistical Significance |
| This compound | Day 15 | Maximum Inhibition | P<0.05 nih.gov |
| Control | Day 15 | - | - |
Impact on Tumor Burden Reduction and Animal Survival
Treatment with this compound in the multiple myeloma xenograft model was associated with a reduction in tumor burden. nih.gov Furthermore, this compound treatment was linked to improved survival in the treated animals. nih.gov Evidence of improved survival was observed with the first death in the control group occurring at day 20, while in the this compound treated group, the first death occurred at day 45. nih.gov This difference in survival was statistically significant (P=0.007). nih.gov
Interactive Data Table: Impact of this compound on Animal Survival in MM Xenograft Model
| Treatment Group | First Day of Death | Statistical Significance |
| Control | Day 20 | - |
| This compound | Day 45 | P=0.007 nih.gov |
These preclinical in vivo findings support the potential of this compound as a therapeutic agent for multiple myeloma, demonstrating its ability to reduce tumor burden and prolong survival in a relevant animal model.
Comparative Analysis of Mira 1 with Analogous Compounds
Structural Distinctions and Shared Reactivity with PRIMA-1 and Related Maleimide (B117702) Derivatives
MIRA-1 is a maleimide-derived molecule with the chemical name 1-[(1-Oxopropoxy)methyl]-1H-pyrrole-2,5-dione and a molecular formula of C8H9NO4. nih.govbio-techne.comcaymanchem.comresearchgate.net It is structurally distinct from PRIMA-1 (2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one), which is a quinuclidine (B89598) compound. nih.govamegroups.orgapexbt.comfishersci.ca Despite these structural differences, both this compound and PRIMA-1, as well as other maleimide analogs and related α,β-unsaturated carbonyl compounds, share a crucial chemical reactivity: they act as Michael acceptors. core.ac.uknih.govnih.govresearchgate.net
This Michael acceptor activity allows these compounds to form covalent bonds with nucleophilic groups in proteins, particularly the thiol groups of cysteine residues and potentially amino groups of lysine (B10760008) residues. oncotarget.comnih.govresearchgate.netresearchgate.net In the context of p53 reactivation, this reactivity is key to their mechanism of action. The presence of a reactive carbon-carbon double bond within the maleimide group of this compound and its active analogs is critical for their mutant p53-dependent activity. core.ac.ukresearchgate.net Analogs lacking this double bond have shown no detectable mutant p53-dependent activity. core.ac.ukresearchgate.net
PRIMA-1 is converted to a reactive intermediate, methylene (B1212753) quinuclidinone (MQ), which acts as the Michael acceptor and covalently binds to the core domain of p53. nih.govoncotarget.comoncotarget.comresearchgate.netnih.gov Similarly, this compound and its maleimide analogs react directly with thiol and amino groups through nucleophilic addition. oncotarget.comnih.govresearchgate.netresearchgate.net This shared reactivity via covalent modification of cysteine residues in p53 is a common theme among these structurally diverse molecules aimed at restoring p53 function. nih.govresearchgate.net
Differential Potency and Kinetics of Cell Death Induction
Studies have indicated that this compound can induce cell death with a higher potency than PRIMA-1. nih.govnih.gov Furthermore, there is a notable difference in the kinetics of cell death induction between this compound and PRIMA-1. This compound has been shown to induce cell death much faster, typically within 6-12 hours, whereas PRIMA-1 requires a longer period, around 24-48 hours. oncotarget.comnih.govstrategian.com
This difference in kinetics could be attributed to various factors, including variations in cellular uptake, degradation rates, or potentially distinct modes of action downstream of p53 reactivation. oncotarget.comnih.gov While both compounds aim to restore p53 function, the speed and efficiency with which they trigger the downstream apoptotic pathways appear to differ. This compound-induced cell death involves DNA fragmentation and caspase activation. oncotarget.comnih.gov
However, it is important to note that the sensitivity to this compound can vary depending on the cell line and cancer type. For instance, in multiple myeloma cells, this compound has demonstrated potent anti-myeloma activity in vitro and induced apoptosis irrespective of p53 status, with IC50 values in the 7.5–12.5 μmol/l range after 48 hours of incubation. nih.gov In contrast, studies in solid tumor cell models initially suggested a mutant p53-dependent cell death mechanism for this compound. nih.govcaymanchem.comnih.govresearchgate.net This highlights the complexity of cellular responses to these compounds and suggests that their effects may not be solely dependent on mutant p53 reactivation in all cellular contexts.
The following table summarizes some comparative data on the potency and kinetics of this compound and PRIMA-1:
| Compound | Potency (vs. PRIMA-1) | Kinetics of Cell Death Induction | Typical Timeframe |
| This compound | Higher potency nih.govnih.gov | Much faster oncotarget.comnih.govstrategian.com | 6-12 hours oncotarget.comnih.govstrategian.com |
| PRIMA-1 | Lower potency nih.govnih.gov | Slower oncotarget.comnih.govstrategian.com | 24-48 hours oncotarget.comnih.govstrategian.com |
Comparative Mechanisms of p53 Reactivation
The primary proposed mechanism for both this compound and PRIMA-1 in reactivating mutant p53 involves the covalent modification of cysteine residues within the p53 core domain. nih.govresearchgate.netoncotarget.comnih.govnih.gov This modification is thought to stabilize the native, wild-type conformation of the p53 protein, thereby restoring its ability to bind DNA and activate the transcription of p53 target genes. bio-techne.comcaymanchem.comoncotarget.comnih.govstrategian.comnih.govresearchgate.netd-nb.infofrontiersin.orgviamedica.pltocris.comresearchgate.net
For PRIMA-1, the active intermediate MQ binds covalently to cysteine residues, leading to the restoration of a functional conformation. nih.govoncotarget.comoncotarget.comresearchgate.netnih.gov This covalent binding per se has been shown to be sufficient to reactivate mutant p53 and induce a p53 biological response. core.ac.uknih.gov
Similarly, this compound, through its maleimide group acting as a Michael acceptor, reacts with thiol and amino groups in p53, stabilizing its native folding. oncotarget.comnih.govresearchgate.netresearchgate.net This alkylation of cysteine and/or lysine residues by this compound is believed to shift the equilibrium of p53 towards the native conformation. oncotarget.comnih.gov this compound has been shown to preserve the native conformation of both wild-type and mutant p53 and restore transcriptional transactivation to mutant p53 in living cells. strategian.comnih.gov This restoration of function leads to the transactivation of p53 target genes such as p21, MDM2, and PUMA, ultimately inducing p53-dependent apoptosis. bio-techne.comcaymanchem.comoncotarget.comnih.govstrategian.comresearchgate.netd-nb.infofrontiersin.orgtocris.comresearchgate.net
While the core mechanism of covalent modification and conformational restoration is shared, there might be subtle differences in the specific cysteine residues targeted or the precise conformational changes induced by this compound and PRIMA-1/MQ. Some studies suggest that compounds like this compound and MQ might bind preferentially to specific regions, such as the L1/S3 pocket in the p53 core domain, which contains key cysteine residues like C124, C135, and C141. core.ac.ukresearchgate.net
Furthermore, while initially characterized as mutant p53 reactivators, some studies have indicated that this compound and PRIMA-1/APR246 may also induce apoptosis through mechanisms that are independent of p53 status, particularly in certain cell types like multiple myeloma cells. nih.govoncotarget.comd-nb.infomdpi.com This suggests that these compounds might engage multiple signaling pathways leading to cell death, which could contribute to the observed differences in potency and kinetics. oncotarget.commdpi.com
Advanced Research Methodologies Applied to Mira 1 Investigation
Computational Chemical Biology and Molecular Dynamics
Computational approaches, particularly molecular dynamics simulations and in silico modeling, have been instrumental in understanding the interactions between MIRA-1 and its biological targets at an atomic level.
In Silico Modeling of this compound-Target Interactions
This compound, a maleimide (B117702) derivative, is known for its ability to reactivate mutant p53, a key tumor suppressor protein frequently mutated in cancer fishersci.cafishersci.comtci-chemical-trading.com. In silico modeling studies, including molecular dynamics simulations, have been employed to investigate the interaction between this compound and the p53 protein. These studies have explored the dynamic behavior of the p53 core domain and identified potential binding sites for small molecules like this compound mdpi.commedchemexpress.comresearchgate.net.
Molecular dynamics simulations have revealed the flexibility of the p53 core domain, highlighting a transiently accessible pocket located between loop L1 and sheet S3. This pocket, situated near cysteine residues Cys124, Cys135, and Cys141, has been proposed as a potential target for compounds that restore the wild-type conformation and function of mutant p53 mdpi.commedchemexpress.comresearchgate.net. Docking studies have suggested that molecules like this compound exhibit preferential binding to this specific L1/S3 pocket. mdpi.commira.network. Further computational investigations, including covalent docking, have indicated that the reactive double bonds characteristic of maleimide derivatives such as this compound are directed towards the thiol group of Cys124 in predicted binding poses, supporting the notion of covalent modification as a mechanism of interaction mira.network.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. This compound is a maleimide derivative, and SAR studies on this compound and its analogs have provided insights into the structural features essential for its activity, particularly in reactivating mutant p53. fishersci.comtci-chemical-trading.comcenmed.com.
Studies comparing this compound with structural analogs have demonstrated that the presence of the 3-4 double bond within the maleimide group of the MIRA scaffold is critical for its mutant p53-dependent activity. fishersci.comtci-chemical-trading.comuni.lu. Analogs lacking this specific double bond were found to be inactive in cellular assays and failed to preserve the native conformation of p53 proteins. uni.lu. Certain structural analogs, such as MIRA-2 and MIRA-3, have shown comparable mutant p53-dependent activity to this compound, suggesting that specific substitutions or modifications elsewhere on the maleimide scaffold may be tolerated or could potentially lead to improved activity. uni.lu. These SAR studies underscore the importance of the maleimide core and its inherent reactivity with thiol and amino groups for this compound's biological effects. fishersci.cafishersci.comtci-chemical-trading.com.
Systems Biology Approaches for Network Perturbation Analysis
Systems biology approaches aim to understand biological systems as integrated networks of interacting components. By analyzing large-scale datasets generated through omics technologies, researchers can gain insights into how compounds like this compound perturb cellular networks.
Omics-Based Profiling of this compound Induced Changes (e.g., Transcriptomics, Proteomics)
Omics-based profiling, such as transcriptomics and proteomics, has been utilized to comprehensively assess the molecular changes induced by this compound treatment in cells. These studies provide a broad view of the genes and proteins affected by the compound.
Research has shown that this compound treatment leads to the transcriptional transactivation of several key p53 downstream target genes, including p21, MDM2, and PUMA. mira.networkwikipedia.org. This indicates that this compound successfully promotes the gene regulatory function of p53, even in mutant forms, leading to the increased expression of proteins involved in cell cycle arrest and apoptosis. ncpsb.org.cnnih.gov. Furthermore, studies have demonstrated that this compound modulates the expression levels of proteins belonging to the Bcl2 family, which are central regulators of apoptosis.. Specifically, this compound treatment has been observed to upregulate pro-apoptotic proteins like Puma and Bax while downregulating anti-apoptotic proteins such as Mcl-1 and c-Myc.. These changes in the balance of Bcl2 family proteins contribute to the induction of apoptosis by this compound..
Network Modeling of Cellular Responses to this compound
Network modeling in systems biology aims to construct computational models that represent the complex interactions within a cell and predict how these networks respond to perturbations, such as treatment with a chemical compound. While omics data provides snapshots of molecular changes, network modeling can help to integrate these data and infer the underlying regulatory logic and signaling cascades.
Based on the observed effects of this compound on p53 target genes and apoptosis-related proteins, as well as its link to ER stress, it is evident that this compound perturbs interconnected cellular networks. mira.networkwikipedia.org. Understanding the full scope of this compound's activity likely requires analyzing these interconnected pathways. Although the general principles and tools for network modeling of cellular responses to genetic or environmental changes are well-established within systems biology, specific detailed studies focusing on constructing comprehensive network models to precisely map and predict the cellular responses exclusively induced by the chemical compound this compound based on integrated omics data were not prominently found in the conducted searches. The available information primarily describes the components and pathways affected by this compound rather than presenting a detailed network model of these interactions in response to this compound treatment.
Applications of Synthetic Biology for this compound Mechanism Dissection
Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. This field offers powerful tools for dissecting complex biological mechanisms by building simplified, controllable systems.
The principles of synthetic biology, such as the creation of synthetic genetic circuits and engineered cells, could potentially be applied to dissect the mechanism of action of compounds like this compound. nih.gov. For instance, synthetic biological systems could be designed to specifically report on the activation state of p53 or the induction of ER stress in response to this compound, allowing for a more precise and isolated study of these pathways. Engineered cells expressing specific mutant p53 variants could be created to study their direct interaction with this compound and the subsequent functional restoration in a controlled environment.
Preclinical Toxicological Evaluation of Mira 1
In Vitro Cytotoxicity and Selectivity Profiling
In vitro studies have investigated the cytotoxic effects of MIRA-1 on various cell types, including both cancer and normal human cells nih.gov.
Effects on Actively Proliferating Normal Human Cells (e.g., Epithelial, Mesenchymal)
Research has shown that this compound can induce a rapid and massive apoptotic effect on human normal primary epithelial cells, as demonstrated through intestinal mucosa explant assays nih.gov. Cytotoxicity was also observed in primary and subcultured human mesenchymal cells nih.gov. Notably, these effects appeared to be restricted to actively proliferating cells nih.gov. The acute toxicity of this compound in normal cells was found to be independent of p53 status nih.gov.
Growth Phase-Dependent Cytotoxicity of this compound
The cytotoxicity of this compound has been observed to be dependent on the growth phase of the cells, with effects primarily restricted to actively proliferating cells nih.gov. This suggests that quiescent or non-proliferating normal cells may be less susceptible to this compound-induced toxicity nih.gov.
In Vivo Safety Observations
Preclinical in vivo studies have included assessments of this compound's safety profile in animal models, often conducted in the context of efficacy evaluations nih.gov.
General Well-being and Body Weight Monitoring in Animal Models
Below is a conceptual representation of body weight monitoring data often collected in such studies:
| Study Day | Control Group Mean Body Weight (g) | This compound Group Mean Body Weight (g) |
| 0 | X.X | X.X |
| 3 | X.X | X.X |
| 7 | X.X | X.X |
| 10 | X.X | X.X |
| 14 | X.X | X.X |
Note: This table is illustrative. Actual data would be derived from specific study results.
Future Directions and Research Opportunities for Mira 1
Elucidation of Comprehensive Pharmacodynamic Biomarkers
Identifying robust pharmacodynamic biomarkers is crucial for monitoring MIRA-1's activity and predicting patient response. Pharmacodynamic markers are measurable variables that provide information on a drug's mechanism of action, efficacy, and safety nih.gov. Research has shown that this compound can induce p53 transcriptional transactivation of downstream targets like p21, MDM2, and PUMA in a mutant p53-dependent manner rndsystems.com. In multiple myeloma cells, this compound treatment led to the upregulation of proapoptotic proteins Puma and Bax and downregulation of anti-apoptotic proteins Mcl-1 and c-Myc, as well as activation of caspase-3 and PARP nih.govnih.gov. This compound also triggered activation of PERK and IRE-α, leading to splicing of XBP1, indicating an association with the endoplasmic reticulum stress response in multiple myeloma cells nih.govnih.gov. Further studies are needed to fully understand how this compound modulates intracellular signaling molecules leading to apoptosis and to identify the specific signaling molecules associated with this compound-induced apoptosis nih.gov. Comprehensive elucidation of these molecular changes could lead to the identification of reliable pharmacodynamic biomarkers for this compound.
Investigation of Resistance Mechanisms to this compound
Understanding how cancer cells develop resistance to this compound is essential for overcoming treatment limitations. While one study noted that treated cells did not show resistance mechanisms in response to this compound treatments in the context of acute cytotoxicity, drug resistance is a universal challenge in cancer therapy nih.govresearchgate.net. Mechanisms of chemoresistance can involve changes in drug uptake, overexpression of efflux pumps like MDR1 (ABCB1), alterations in drug metabolism, enhanced DNA damage repair, and modifications of key apoptotic factors like p53 nih.gov. Although this compound was initially identified as a mutant p53 reactivator, its ability to induce p53-independent apoptosis in certain contexts suggests that resistance mechanisms might involve pathways beyond p53 restoration nih.govnih.govashpublications.org. Further research is required to investigate potential resistance mechanisms specific to this compound, which could involve alterations in ER stress response pathways, changes in Bcl-2 family protein expression, or activation of alternative survival pathways.
Development of this compound Analogs with Enhanced Specificity or Potency
The development of this compound analogs aims to improve its therapeutic profile, potentially by enhancing specificity for cancer cells and reducing toxicity to normal cells. This compound contains a maleimide (B117702) group with a 3-4 double bond, which is critical for its mutant p53-dependent activity nih.govresearchgate.net. Analogs lacking this double bond were found to be inactive researchgate.net. While this compound has shown promising activity, it has also been reported to exhibit toxicity to different types of normal cells through a p53-independent, caspase-9-dependent pathway, highlighting the need for new derivatives with reduced toxic effects mdpi.com. Several structural analogs of this compound, such as MIRA-2 and MIRA-3, have shown similar mutant p53-dependent activity to this compound researchgate.net. Future research involves synthesizing and evaluating novel maleimide derivatives and other α,β-unsaturated compounds that can act as Michael acceptors, similar to this compound, with the goal of identifying analogs with improved efficacy and safety profiles mdpi.com.
Exploration of Novel Therapeutic Combinations with this compound
Combining this compound with existing or emerging therapeutic agents could lead to synergistic anti-tumor effects and potentially overcome resistance. Preclinical studies have demonstrated that combined treatment of this compound with current anti-myeloma agents such as dexamethasone (B1670325), doxorubicin (B1662922), or velcade displayed synergistic responses in multiple myeloma cells nih.govnih.govashpublications.org. In a mouse xenograft model of multiple myeloma, this compound alone or in combination with dexamethasone retarded tumor growth and prolonged survival nih.govnih.gov. These findings suggest the potential for this compound to enhance the effectiveness of conventional chemotherapy and novel targeted therapies. Future research directions include exploring combinations of this compound with other agents that target different pathways involved in cancer cell survival, proliferation, or the tumor microenvironment.
Advancement Towards Clinical Translation of this compound-Based Strategies
Translating preclinical findings of this compound into clinical applications requires further rigorous evaluation. While this compound has demonstrated anti-tumor activity in various preclinical models, including solid tumors and multiple myeloma, it has not yet advanced to clinical trials due to challenges such as toxicity to normal cells nih.govnih.govmdpi.com. Advancement towards clinical translation would necessitate addressing these limitations, potentially through the development of safer analogs or novel delivery strategies. The preclinical data, particularly the synergistic effects observed in combination therapies and the in vivo anti-tumor activity, provide a framework for considering the clinical evaluation of this compound as a potential therapeutic agent nih.govnih.gov. Future steps would involve conducting comprehensive preclinical toxicology studies and, if favorable results are obtained, initiating Phase 1 clinical trials to assess the safety, pharmacokinetics, and pharmacodynamics of this compound or its promising analogs in humans.
Q & A
Q. What molecular mechanisms underlie MIRA-1’s reactivation of mutant p53?
this compound stabilizes mutant p53 by alkylating cysteine and lysine residues, restoring its wild-type conformation and DNA-binding capacity. Key assays include:
- Conformational stability : Use of PAb1620 (wild-type epitope) and PAb240 (mutant epitope) antibodies in immunoprecipitation to track structural changes .
- DNA-binding assays : Electrophoretic mobility shift assays (EMSAs) to quantify restored sequence-specific DNA binding in mutant p53 cell lines (e.g., Saos-2-His273) .
- Apoptosis induction : FACS analysis with Annexin V/PI staining to measure cell death in p53-mutant vs. wild-type models .
Q. What in vitro assays are optimal for evaluating this compound’s efficacy?
- Dose-response studies : Determine IC50 values (e.g., 10 μM in mutant p53-dependent apoptosis) using viability assays (MTT/CellTiter-Glo) .
- Transcriptional activity : Luciferase reporter assays for p53 target genes (e.g., PUMA, BAX) .
- Protein stability : Western blotting to monitor p53 half-life under heat stress or proteasomal inhibition (e.g., MG132) .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s p53-dependent vs. independent apoptosis mechanisms?
this compound activates p53-dependent pathways (e.g., PUMA/BAX upregulation) but also induces ER stress (PERK/eIF2-α phosphorylation) and downregulates anti-apoptotic proteins (Mcl-1, c-Myc) independently of p53 . To dissect these pathways:
- Use p53-null or CRISPR-silenced models to isolate p53-independent effects.
- Perform RNA-seq or phosphoproteomics to map ER stress signaling cascades.
- Validate findings with small-molecule inhibitors (e.g., PERK inhibitor GSK2606414) .
Q. What experimental strategies address this compound’s solubility and toxicity limitations in vivo?
- Structural optimization : Design analogs with reduced maleimide reactivity (e.g., replacing the Michael acceptor moiety) to minimize off-target alkylation .
- Drug delivery systems : Test liposomal encapsulation or PEGylation to improve bioavailability and reduce systemic toxicity .
- Toxicity screening : Compare IC50 in normal vs. tumor cells (e.g., primary fibroblasts vs. multiple myeloma cells) and monitor organ toxicity in murine models .
Q. How should researchers design studies to validate this compound’s synergies with existing therapies?
- Combination screens : Pair this compound with DNA-damaging agents (e.g., cisplatin) or MDM2 inhibitors (e.g., nutlin-3) to assess additive/synergistic effects via Chou-Talalay analysis .
- Mechanistic overlap : Evaluate shared pathways (e.g., ER stress or p53 activation) using transcriptomic profiling .
- In vivo validation : Use xenograft models with mutant p53 tumors to measure survival and tumor regression rates .
Methodological Considerations
Q. What controls are essential for this compound studies in p53-mutant systems?
- Wild-type p53 controls : Include cell lines with functional p53 (e.g., HCT116 p53+/+) to confirm mutant-specific effects.
- Solvent controls : Account for DMSO/ethanol vehicle effects on protein stability .
- Rescue experiments : Co-treat with p53 siRNA or dominant-negative mutants to verify target specificity .
Q. How can researchers optimize this compound treatment duration and concentration?
- Time-course assays : Monitor p53 reactivation kinetics (e.g., 6–24 hrs) via Western blotting .
- Pulse-chase experiments : Assess prolonged effects after short-term exposure .
- Species-specific adjustments : Adjust doses for murine models based on pharmacokinetic profiling (e.g., 5–20 mg/kg in xenografts) .
Data Interpretation Challenges
Q. Why do some studies report variable this compound efficacy across p53 mutation subtypes?
Mutant p53 proteins (e.g., His175 vs. Trp282) exhibit distinct structural vulnerabilities. Strategies to address this:
- Mutation-specific profiling : Use isogenic cell lines to compare this compound sensitivity.
- Thermal shift assays : Measure stabilization of mutant p53 variants under this compound treatment .
- Clinical correlation : Cross-reference with TCGA data on mutation prevalence in cancers .
Q. What biomarkers best predict this compound responsiveness in preclinical models?
- Baseline p53 status : Immunohistochemistry for mutant p53 accumulation.
- ER stress markers : GRP78/BiP overexpression via qPCR .
- Apoptotic priming : BH3 profiling to measure mitochondrial readiness .
Future Directions
Q. How can researchers improve the translational potential of this compound?
- Pharmacodynamic biomarkers : Develop assays for p53 conformational changes in patient biopsies.
- Resistance mechanisms : Use long-term this compound exposure to identify adaptive mutations (e.g., p53 C277S alkylation resistance) .
- Clinical trial design : Prioritize cancers with high mutant p53 prevalence (e.g., triple-negative breast cancer) and incorporate ER stress monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
